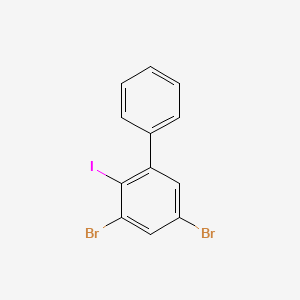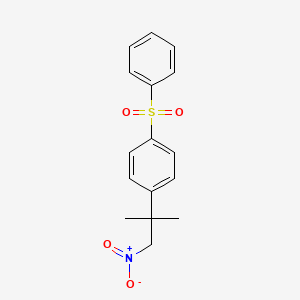
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is a chemical compound with the molecular formula C8H8ClN3O3 and a molecular weight of 229.624 g/mol . It is known for its unique structure, which includes a hydrazide group attached to a chloronitrophenyl ring. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic 2-(4-chloro-2-nitrophenyl)hydrazide typically involves the reaction of 4-chloro-2-nitroaniline with acetic hydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Major Products Formed
Reduction: 2-(4-amino-2-nitrophenyl)hydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic 2-(4-chloro-2-nitrophenyl)hydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-nitrophenyl)ureidoacetic acid: Similar structure but with a urea group instead of a hydrazide group.
2-(4-chloro-2-nitrophenyl)acetic acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions.
Uniqueness
Acetic 2-(4-chloro-2-nitrophenyl)hydrazide is unique due to its combination of a hydrazide group with a chloronitrophenyl ring. This structure provides it with distinct chemical reactivity and potential biological activities that are not observed in similar compounds .
Properties
CAS No. |
60882-62-4 |
|---|---|
Molecular Formula |
C8H8ClN3O3 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
N'-(4-chloro-2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H8ClN3O3/c1-5(13)10-11-7-3-2-6(9)4-8(7)12(14)15/h2-4,11H,1H3,(H,10,13) |
InChI Key |
YYWJDODCLSXTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
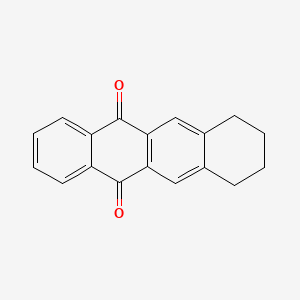
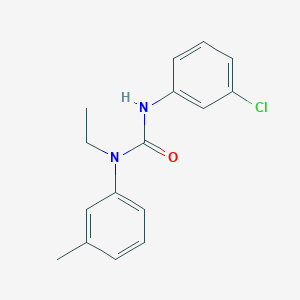


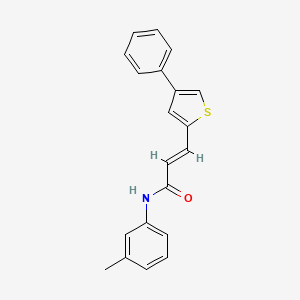
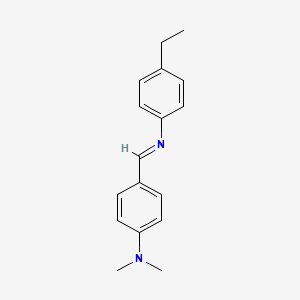
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
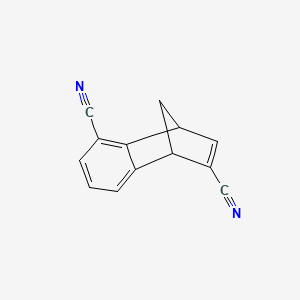
![1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
![9,9-Dibromobicyclo[6.1.0]nonane](/img/structure/B15074791.png)
![1-(Benzenesulfonyl)-4-{2-[(6-methylhept-5-EN-2-YL)oxy]ethoxy}benzene](/img/structure/B15074792.png)
